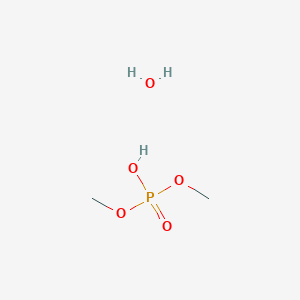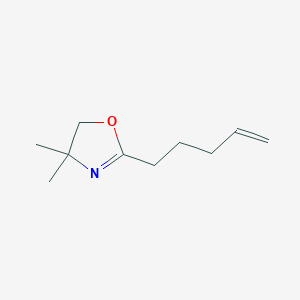![molecular formula C8H10Br2O B12548016 3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane CAS No. 832110-95-9](/img/structure/B12548016.png)
3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane typically involves the bromination of 7-oxabicyclo[4.1.0]heptane derivatives. One common method includes the addition of bromine to the double bond of 3-ethenyl-7-oxabicyclo[4.1.0]heptane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols at moderate temperatures.
Addition Reactions: Reagents such as hydrogen chloride, bromine, or iodine are used. These reactions are often conducted in non-polar solvents like dichloromethane or chloroform.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include hydroxyl, amino, or thiol derivatives.
Addition Products: Halogenated derivatives are formed when the ethenyl group reacts with halogens.
Oxidation Products: Epoxides and other oxygenated compounds are typical products of oxidation reactions.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane involves its interaction with various molecular targets. The bromine atoms and the ethenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. These interactions can affect cellular pathways and processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dibromo-1-methyl-7-oxabicyclo[4.1.0]heptane
- 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane
- 3,4-Dibromo-1,6-dimethyl-7-oxabicyclo[4.1.0]heptane
Uniqueness
3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
832110-95-9 |
|---|---|
Molekularformel |
C8H10Br2O |
Molekulargewicht |
281.97 g/mol |
IUPAC-Name |
3,4-dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H10Br2O/c1-2-8(10)4-6-5(11-6)3-7(8)9/h2,5-7H,1,3-4H2 |
InChI-Schlüssel |
CVBYQPRINKHAAC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1(CC2C(O2)CC1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


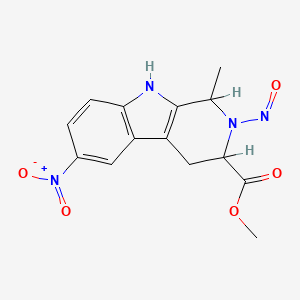
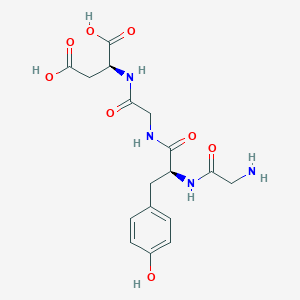


![N-[4-(Hex-1-yn-1-yl)phenyl]thiourea](/img/structure/B12547962.png)
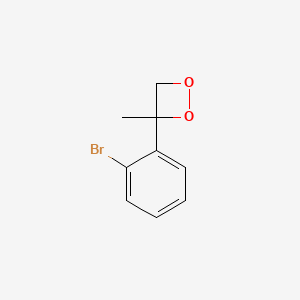
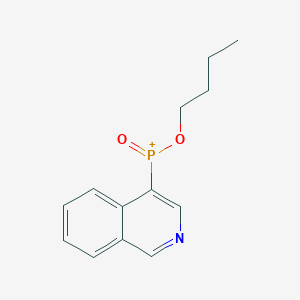
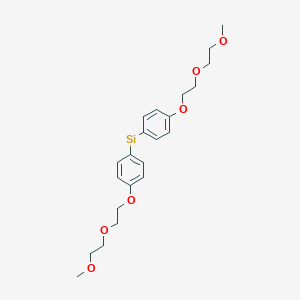
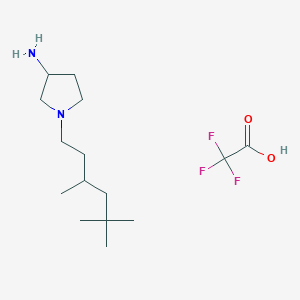
![3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12547987.png)


